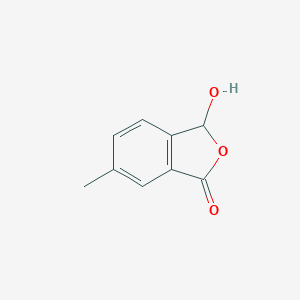
3-Hydroxy-6-methylisobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-methylisobenzofuran-1(3H)-one: is an organic compound belonging to the class of isobenzofuranones It is characterized by a hydroxyl group at the third position and a methyl group at the sixth position on the isobenzofuranone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one can be achieved through several methods:
Cyclization of 2-(2-hydroxyphenyl)propanoic acid: This method involves the cyclization of 2-(2-hydroxyphenyl)propanoic acid under acidic conditions to form the isobenzofuranone ring.
Oxidation of 6-methylisobenzofuran: This route involves the oxidation of 6-methylisobenzofuran using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group at the third position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反応の分析
Types of Reactions
3-Hydroxy-6-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), or amination reagents (e.g., ammonia or amines).
Major Products
Oxidation: Formation of 3-oxo-6-methylisobenzofuran-1(3H)-one or 3-carboxy-6-methylisobenzofuran-1(3H)-one.
Reduction: Formation of 3-hydroxy-6-methylisobenzofuran or this compound.
Substitution: Formation of 3-substituted-6-methylisobenzofuran-1(3H)-one derivatives.
科学的研究の応用
3-Hydroxy-6-methylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use.
類似化合物との比較
3-Hydroxy-6-methylisobenzofuran-1(3H)-one can be compared with other similar compounds such as:
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methyl group at the sixth position, which may affect its reactivity and biological activity.
6-Methylisobenzofuran-1(3H)-one: Lacks the hydroxyl group at the third position, which may influence its chemical properties and applications.
3-Methoxy-6-methylisobenzofuran-1(3H)-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.
生物活性
3-Hydroxy-6-methylisobenzofuran-1(3H)-one, also known as 3-hydroxy-6-methyl-1-benzofuran-1-one, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- CAS Number : 177166-16-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound may exhibit:
- Antioxidant Activity : The hydroxyl group in its structure is known to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound displayed significant inhibitory effects, suggesting potential as a therapeutic agent for bacterial infections.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent.
Case Studies
Research Findings
Recent studies have focused on elucidating the specific mechanisms through which this compound exerts its biological effects. Key findings include:
- Oxidative Stress Reduction : The compound has been shown to enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage in cellular models.
- Cytokine Modulation : In inflammatory models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent.
- Synergistic Effects : When combined with other known anticancer agents, this compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.
特性
IUPAC Name |
3-hydroxy-6-methyl-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,8,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBMVWIMZJFMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














